molecular formula C12H21NO3 B2819272 Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate CAS No. 1335042-75-5

Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate

Cat. No. B2819272
CAS RN: 1335042-75-5
M. Wt: 227.304
InChI Key: CIDQRDIGTWFLKG-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate” is a complex organic compound. It likely contains a tert-butyl group, a 2-methylpropyl group, a 4-oxoazetidine ring, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the 4-oxoazetidine ring. The tert-butyl, 2-methylpropyl, and carboxylate groups would likely be attached at specific positions on the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its constituent groups. The 4-oxoazetidine ring might be involved in ring-opening reactions, while the carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Chemical Synthesis and Chiral Auxiliaries

The compound tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate, while not directly mentioned, can be related to the broader class of chemicals involved in complex organic syntheses and serving as chiral auxiliaries. For example, the synthesis and applications of similar tert-butyl-substituted compounds have demonstrated their importance in creating highly selective reactions. The stereoselective hydroformylation of tert-butyl-substituted oxazolines has been shown to yield important intermediates for synthesizing homochiral amino acid derivatives, which are of considerable synthetic value due to their up to 99% diastereoselectivities in transition-metal-catalysed reactions (L. Kollár & P. Sándor, 1993). Similarly, the synthesis of tert-butyl-substituted imidazolidine compounds has been explored for their role as chiral auxiliaries and building blocks in dipeptide synthesis, highlighting the strategic importance of such compounds in synthesizing enantiomerically pure substances (A. Studer, T. Hintermann & D. Seebach, 1995).

Antibacterial Activity and Synthetic Methodology

The synthesis of new 7-acylamino-2-iso-oxacephem-4-carboxylic acids using tert-butyl-substituted 2-oxoazetidinyl compounds illustrates a methodological approach to creating substances with antibacterial activity against Gram-positive microorganisms. This demonstrates the potential of tert-butyl-substituted compounds in contributing to the development of new antibiotics (Zoltán Tombor et al., 1995).

Metal-free Organic Synthesis

In organic synthesis, the development of metal-free methods for creating complex molecules is of significant interest due to the environmental and economic benefits. The use of tert-butyl-substituted carbazates in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones showcases an innovative approach to synthesizing quinoxaline-3-carbonyl compounds, a key structural motif in bioactive natural products and synthetic drugs (Long-Yong Xie et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(2)6-9-7-10(14)13(9)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDQRDIGTWFLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate

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